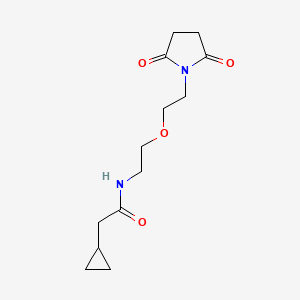
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide, also known as CX-4945, is a small molecule inhibitor that targets the protein kinase CK2. CK2 is a serine/threonine kinase that regulates many cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
作用機序
The mechanism of action of 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves the inhibition of CK2, which is overexpressed in many cancer cells and is involved in the regulation of various cellular processes. Inhibition of CK2 by this compound leads to the disruption of signaling pathways that are important for cancer cell survival and proliferation. This results in the induction of cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the phosphorylation of key signaling proteins, such as AKT and ERK, that are involved in cell survival and proliferation. It also induces the activation of pro-apoptotic proteins, such as caspase-3, leading to cell death.
In neurodegenerative disease research, this compound has been shown to prevent the formation of toxic protein aggregates, such as amyloid beta and alpha-synuclein, that are associated with diseases such as Alzheimer's and Parkinson's. It has also been shown to have neuroprotective effects in animal models of these diseases.
実験室実験の利点と制限
One advantage of using 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide in lab experiments is its specificity for CK2, which allows for the selective inhibition of this kinase without affecting other cellular processes. This allows for the investigation of the specific role of CK2 in various cellular processes.
One limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to induce cell death in normal cells as well as cancer cells. This requires careful consideration of the dosage and duration of treatment.
将来の方向性
For research on 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide include the investigation of its potential therapeutic applications in other diseases, such as autoimmune diseases and metabolic disorders. It will also be important to further investigate the mechanisms of action of this compound and its effects on other cellular processes. Additionally, the development of more potent and selective CK2 inhibitors may provide new avenues for therapeutic intervention.
合成法
The synthesis of 2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide involves several steps, including the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine to form the intermediate amide. The final step involves the reaction of the amide with N,N-dimethylformamide dimethyl acetal to form this compound.
科学的研究の応用
2-cyclopropyl-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disease research, this compound has been investigated for its potential to prevent the formation of toxic protein aggregates that are associated with diseases such as Alzheimer's and Parkinson's. It has also been shown to have neuroprotective effects in animal models of these diseases.
In viral infection research, this compound has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus.
特性
IUPAC Name |
2-cyclopropyl-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c16-11(9-10-1-2-10)14-5-7-19-8-6-15-12(17)3-4-13(15)18/h10H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPSTAVAZMMKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NCCOCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

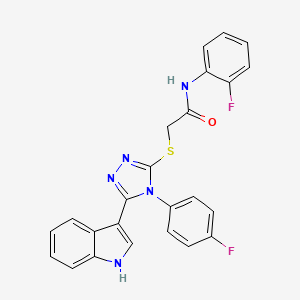
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-chloro-2-methoxyphenyl)azetidine-3-carboxamide](/img/structure/B2582498.png)
![[6-(Trifluoromethoxy)-3-pyridyl]methanamine;hydrochloride](/img/structure/B2582500.png)
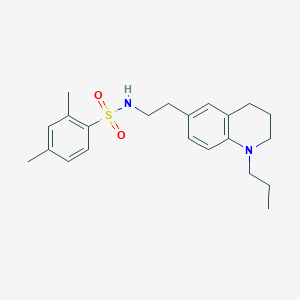
![(E)-3-[5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B2582506.png)
![5-(Difluoromethyl)-1-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2582507.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2582511.png)
![1,4-Dichloro-2-[(2-chloroethyl)sulfonyl]benzene](/img/structure/B2582512.png)
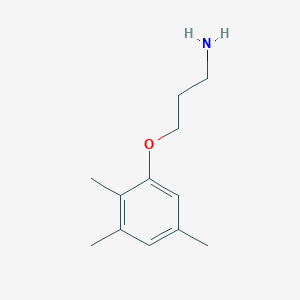
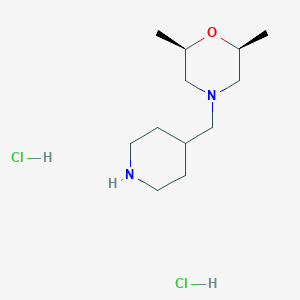
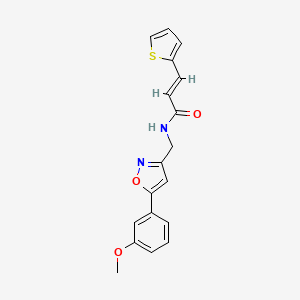
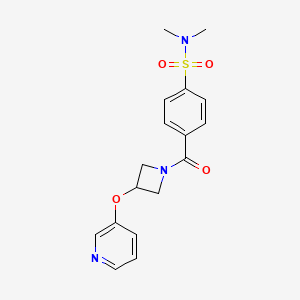
![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)
